

A Comparative Analysis of Fungal Met-12 and Human MTHFR Enzymatic Kinetics

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This guide provides a detailed comparison of the enzymatic kinetics of fungal cobalamin-independent methionine synthase (**Met-12** or MetE) and human 5,10-methylenetetrahydrofolate reductase (MTHFR). This analysis is crucial for understanding the metabolic differences between fungi and humans, which can be exploited for the development of novel antifungal therapies. Fungal **Met-12** is a key enzyme in the methionine biosynthesis pathway, a pathway that is absent in humans, making it an attractive target for antifungal drug development. In contrast, human MTHFR is a critical enzyme in folate and homocysteine metabolism.

Executive Summary

Fungal **Met-12** and human MTHFR, while both involved in one-carbon metabolism, catalyze distinct reactions and exhibit different kinetic properties. Fungal **Met-12** is a methionine synthase that produces methionine from homocysteine and 5-methyl-tetrahydrofolate. Human MTHFR, on the other hand, is a reductase that produces 5-methyltetrahydrofolate, the methyl donor for the human cobalamin-dependent methionine synthase. The kinetic data presented below, though sourced from different studies and likely obtained under varying experimental conditions, offers a glimpse into the functional differences between these two enzymes. A notable distinction lies in their substrate affinities and turnover rates, reflecting their unique roles in their respective metabolic contexts.



Data Presentation: Enzymatic Kinetics

The following table summarizes the available kinetic parameters for fungal **Met-12** from different species and for human MTHFR. It is important to note that the data for fungal and human enzymes were obtained from separate studies, and a direct comparison should be made with caution due to potential variations in experimental conditions.



Enzyme	Organis m/Varia nt	Substra te(s)	Km (μM)	kcat (s- 1)	Vmax	kcat/Km (s-1µM- 1)	Referen ce(s)
Fungal Met-12 (MetE)	Aspergill us sojae	(6S)-5- methyl- tetrahydr opteroyl- L- glutamat e3	6.8	0.055	Not Reported	0.0081	[1][2]
Rhizopus delemar	(6S)-5- methyl- tetrahydr opteroyl- L- glutamat e3	0.8	0.02	Not Reported	0.025	[1][2]	
Rhizopus microspo rus	(6S)-5- methyl- tetrahydr opteroyl- L- glutamat e3	Not Reported	0.033	Not Reported	Not Reported	[1][2]	
Human MTHFR	Wild Type	5,10- methylen etetrahyd rofolate	~10-50	Not Reported	Not Reported	Not Reported	•
Wild Type	NADPH	~3-30	Not Reported	Not Reported	Not Reported		•
Wild Type	5,10- methylen etetrahyd rofolate	Not Reported	40.7	Not Reported	Not Reported	-	



Note: The kcat values for fungal **Met-12** were converted from min-1 to s-1 for easier comparison. The range of Km values for human MTHFR is based on values reported in different studies under various conditions. A specific Vmax value for fungal **Met-12** was not available in the referenced literature.

Experimental Protocols

A comprehensive understanding of the enzymatic kinetics requires a detailed look at the experimental methodologies. Below are generalized protocols for the assays used to determine the kinetic parameters of fungal **Met-12** and human MTHFR.

Fungal Met-12 (Methionine Synthase) Assay

A common method for assaying fungal cobalamin-independent methionine synthase activity is a colorimetric assay that measures the production of tetrahydrofolate (THF).

Principle: The enzyme catalyzes the transfer of a methyl group from 5-methyl-tetrahydrofolate to homocysteine, yielding methionine and THF. The THF produced can be quantified by its reaction with a chromogenic reagent. An alternative method involves the use of Ellman's reagent (DTNB), which reacts with the thiol group of the substrate homocysteine. As homocysteine is consumed, the absorbance at 412 nm decreases.

Generalized Protocol (Colorimetric - based on THF detection):

- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.2) containing known concentrations of L-homocysteine and 5-methyl-tetrahydrofolate.
- Enzyme Preparation: Purify the fungal Met-12 enzyme. The concentration of the purified enzyme should be determined.
- Reaction Initiation: Initiate the reaction by adding a specific amount of the purified enzyme to the pre-warmed reaction mixture.
- Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period.
- Reaction Termination: Stop the reaction, often by adding an acid solution (e.g., formic acid).



- Detection: The product, THF, is converted to a stable derivative (e.g., 5,10-methenyl-THF) by heating in the presence of formate under acidic conditions. The absorbance of this derivative is then measured spectrophotometrically at 350 nm.
- Calculation: The enzyme activity is calculated based on the change in absorbance over time, using the extinction coefficient of the THF derivative. Kinetic parameters (Km and Vmax) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Human MTHFR Assay

The activity of human MTHFR is typically measured by monitoring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.

Principle: The enzyme catalyzes the reduction of 5,10-methylenetetrahydrofolate using NADPH as a co-substrate. The rate of reaction can be determined by measuring the decrease in NADPH concentration, which absorbs light at 340 nm, or by quantifying the product, 5-methyltetrahydrofolate, using High-Performance Liquid Chromatography (HPLC).

Generalized Protocol (HPLC-based):

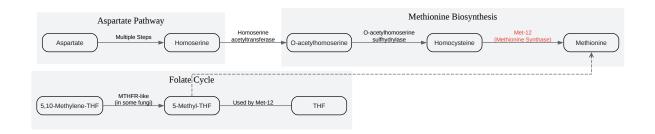
- Cell Lysate Preparation: Prepare a cytosolic extract from a relevant cell line (e.g., fibroblasts) by sonication or homogenization in a lysis buffer.
- Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the Bradford assay.
- Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 6.6) containing FAD, NADPH, and the substrate, 5,10-methylenetetrahydrofolate.
- Reaction Initiation: Initiate the reaction by adding a specific amount of the cell lysate to the pre-warmed reaction mixture.
- Incubation: Incubate the reaction at 37°C for a defined period.
- Reaction Termination: Stop the reaction by adding a stopping solution, such as perchloric acid, which also serves to precipitate proteins.



- Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Filter the supernatant before HPLC analysis.
- HPLC Analysis: Inject the processed sample into an HPLC system equipped with a C18 column and a fluorescence detector. 5-methyltetrahydrofolate is separated from other folates and quantified based on its fluorescence (e.g., excitation at 290 nm and emission at 360 nm).
- Calculation: The amount of 5-methyltetrahydrofolate produced is determined by comparing
 the peak area to a standard curve. The specific activity is then calculated and expressed as
 units per milligram of protein. Kinetic parameters are determined by varying the substrate
 concentrations.

Mandatory Visualization Signaling Pathways

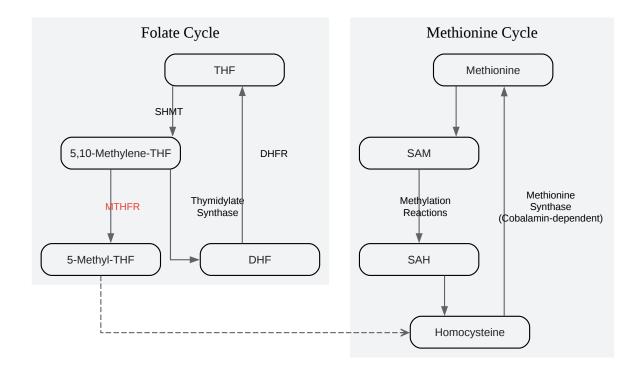
The following diagrams illustrate the metabolic pathways in which fungal **Met-12** and human MTHFR are involved.



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Fungal Methionine Biosynthesis Pathway





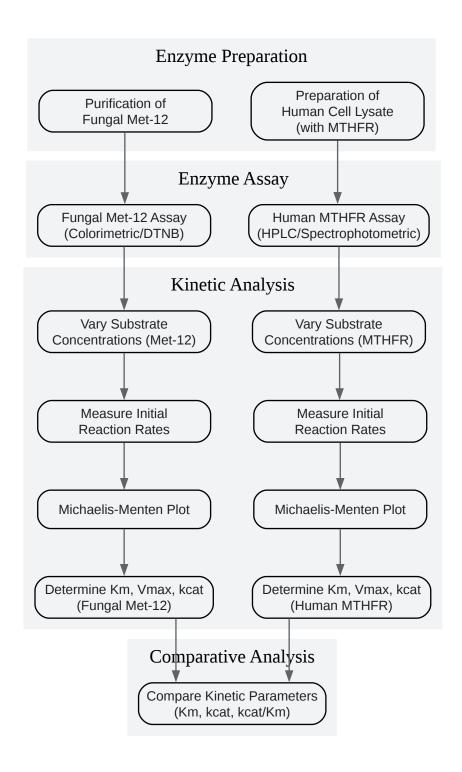
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Human Folate and Methionine Cycles

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining and comparing the enzymatic kinetics of fungal **Met-12** and human MTHFR.





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Enzymatic Kinetics Workflow



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References

- 1. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
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